![molecular formula C11H17N3 B1275822 1-[1-(Pyridin-2-yl)ethyl]piperazine CAS No. 34581-20-9](/img/structure/B1275822.png)
1-[1-(Pyridin-2-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[1-(Pyridin-2-yl)ethyl]piperazine” is a chemical compound and a derivative of piperazine . It belongs to a class of selective α2-adrenoceptor antagonists . This compound shows sympatholytic activity and is also a metabolite of Azaperone .
Synthesis Analysis
The synthesis of “1-[1-(Pyridin-2-yl)ethyl]piperazine” and its derivatives has been the subject of several studies . For instance, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their serotonin (5-HT) reuptake inhibitory activity .
Molecular Structure Analysis
The molecular formula of “1-[1-(Pyridin-2-yl)ethyl]piperazine” is C11H17N3 . The InChI code is 1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 . The molecular weight is 191.27 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[1-(Pyridin-2-yl)ethyl]piperazine” include a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The rotatable bond count is 2 . The topological polar surface area is 28.2 Ų .
Scientific Research Applications
Analytical Chemistry
This compound may be used as a reagent for the determination of both aliphatic and aromatic isocyanates in air by reversed-phase HPLC. It’s also employed for the fluorometric determination of airborne diisocyanates .
Pharmaceutical Research
Derivatives of 1-[1-(Pyridin-2-yl)ethyl]piperazine are known to act as potent and selective α2-adrenergic receptor antagonists, which can have implications in developing treatments for various conditions .
Synthesis of Bioactive Molecules
The piperazine moiety, such as that found in 1-[1-(Pyridin-2-yl)ethyl]piperazine, is often included in drugs or bioactive molecules due to its chemical reactivity which facilitates its insertion into molecules .
Insecticide Development
Novel derivatives have been designed based on classical serotonin receptor ligands and synthesized with potential applications as insecticides .
Future Directions
The future directions for research on “1-[1-(Pyridin-2-yl)ethyl]piperazine” could include further investigation into its synthesis, mechanism of action, and potential applications. Given its role as a selective α2-adrenoceptor antagonist , it may have potential for development as a therapeutic agent in conditions where these receptors play a role.
Mechanism of Action
Target of Action
The primary target of 1-[1-(Pyridin-2-yl)ethyl]piperazine is the α2-adrenoceptor . This receptor plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system .
Mode of Action
1-[1-(Pyridin-2-yl)ethyl]piperazine acts as a selective α2-adrenoceptor antagonist . It binds to these receptors and blocks their activity, thereby inhibiting the action of endogenous catecholamines . This leads to an increase in neurotransmitter release, resulting in various physiological effects .
Biochemical Pathways
norepinephrine pathway . By blocking α2-adrenoceptors, it could enhance the release of norepinephrine, leading to increased stimulation of other adrenergic receptors and downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[1-(Pyridin-2-yl)ethyl]piperazine. Factors such as pH, temperature, and the presence of other biological molecules could impact the compound’s stability and its interaction with α2-adrenoceptors . .
properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-10(11-4-2-3-5-13-11)14-8-6-12-7-9-14/h2-5,10,12H,6-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXGJFCTPBJAFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401596 |
Source


|
| Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(Pyridin-2-yl)ethyl]piperazine | |
CAS RN |
34581-20-9 |
Source


|
| Record name | 1-[1-(Pyridin-2-yl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80401596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

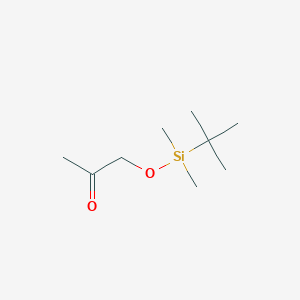


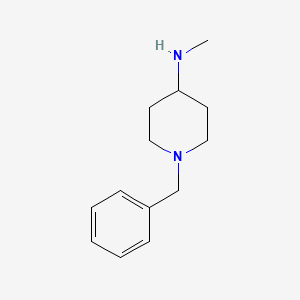
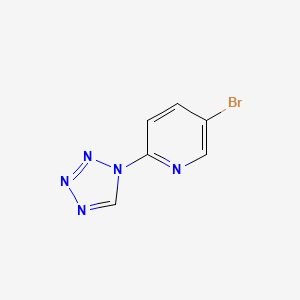
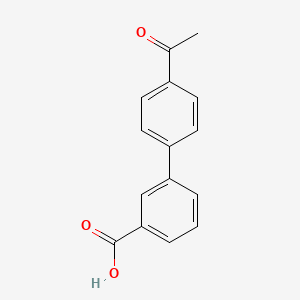
![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)
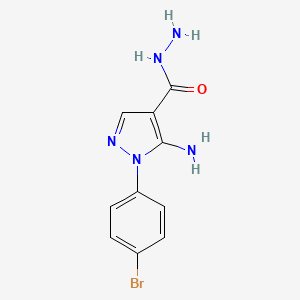

![2-[(4-bromophenyl)methyl]-4,4-dimethyl-5H-1,3-oxazole](/img/structure/B1275756.png)
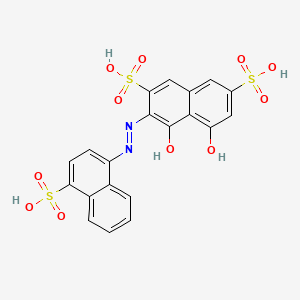
![5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde](/img/structure/B1275761.png)
![2-Amino-6-ethyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1275763.png)
![Methyl 4-[(cyanoacetyl)amino]benzoate](/img/structure/B1275765.png)